molecular formula C24H21ClN4O2S B15040548 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide

Cat. No.: B15040548
M. Wt: 465.0 g/mol
InChI Key: AACMEOZFZMCUNK-PGOKMECLSA-N
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Description

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide is a benzimidazole-derived acetohydrazide characterized by:

  • A 1-(4-chlorobenzyl)-substituted benzimidazole core, contributing to π-π stacking and hydrophobic interactions.
  • A sulfanyl (-S-) bridge linking the benzimidazole to an acetohydrazide moiety, enhancing conformational flexibility.

Key Properties (from ):

  • Molecular Formula: C₃₁H₂₆ClN₅O₂S
  • Average Mass: 575.09 g/mol
  • ChemSpider ID: 314068-26-3 (for a closely related analog) .

Properties

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C24H21ClN4O2S/c1-17(13-20-5-4-12-31-20)14-26-28-23(30)16-32-24-27-21-6-2-3-7-22(21)29(24)15-18-8-10-19(25)11-9-18/h2-14H,15-16H2,1H3,(H,28,30)/b17-13+,26-14+

InChI Key

AACMEOZFZMCUNK-PGOKMECLSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide typically involves multiple steps:

Chemical Reactions Analysis

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound is compared to analogs with modifications in:

Benzyl Substituent Position (e.g., 4-chloro vs. 2-chloro).

Hydrazide Substituents (e.g., furyl, fluorophenyl, or indolyl groups).

Core Heterocycles (e.g., benzimidazole vs. triazole).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Benzimidazole Hydrazide Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Chlorobenzyl (E,2E)-3-(2-furyl)-2-methylpropenylidene 575.09 Sulfanyl, Acetohydrazide, Furyl
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-fluorophenyl)methylene]acetohydrazide 2-Chlorobenzyl 4-Fluorophenylmethylene 482.95 Sulfanyl, Acetohydrazide, Fluorophenyl
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-(2-oxo-2H-indol-3-yl)acetohydrazide 4-Chlorobenzyl 2-Oxoindol-3-ylidene 504.97 Sulfanyl, Acetohydrazide, Indolyl
2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide Triazole core Same as target compound 614.20 Sulfanyl, Triazole, Furyl

Key Observations :

  • Hydrazide Groups : The furyl-propenylidene substituent in the target compound introduces conjugated π-systems, favoring planar conformations and electronic delocalization .
  • Core Heterocycles : Triazole-containing analogs (e.g., ) exhibit higher molecular weights and distinct hydrogen-bonding profiles compared to benzimidazole derivatives.

Physicochemical and Crystallographic Properties

  • Solubility : The furyl group in the target compound increases polarity, likely enhancing solubility in polar aprotic solvents compared to fluorophenyl or indolyl analogs .
  • Crystallography : Single-crystal X-ray analysis of analogs (e.g., ) confirms the (E)-configuration of imine functionalities, critical for maintaining structural integrity and intermolecular interactions .
  • Hydrogen Bonding : Analogous compounds form C=O⋯H–N and N–H⋯O hydrogen bonds , stabilizing crystal lattices and influencing melting points .

Biological Activity

The compound 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide is a complex organic molecule that exhibits potential biological activities. Its structure includes a benzimidazole core, a chlorobenzyl group, and various functional moieties that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C24H21ClN4O3S
  • Molecular Weight : 480.97 g/mol
  • CAS Number : 314067-79-3
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 8.47 (predicted)

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorobenzyl group in our compound may enhance its interaction with bacterial cell membranes, potentially increasing its antibacterial efficacy.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in the treatment of neurological disorders like Alzheimer's disease. Preliminary findings suggest that the synthesized compound could exhibit moderate to strong inhibition of AChE, similar to other benzimidazole derivatives .

Table 1: Enzyme Inhibition Assays

CompoundAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazideTBDTBD
Reference Compound (Thiourea)21.25TBD

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress-related diseases. Compounds containing benzimidazole cores have been reported to exhibit antioxidant activities through free radical scavenging mechanisms . Future studies should explore the antioxidant capacity of this specific compound.

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines are critical for evaluating the potential therapeutic applications of this compound. Preliminary data from similar compounds suggest that they may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of benzimidazole and assessed their biological activities. Among these, compounds with sulfanyl groups demonstrated notable antibacterial and enzyme inhibitory activities. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzimidazole derivatives revealed that modifications at specific positions significantly affect biological activity. The introduction of electron-withdrawing groups like chlorine increased antimicrobial potency, suggesting that our compound's chlorobenzyl group may play a similar role .

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